molecular formula C8H7FO B101943 2-(4-Fluorophenyl)oxirane CAS No. 18511-62-1

2-(4-Fluorophenyl)oxirane

Cat. No.: B101943
CAS No.: 18511-62-1
M. Wt: 138.14 g/mol
InChI Key: ICVNPQMUUHPPOK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)oxirane, also known as 4-Fluorostyrene oxide, is an organic compound with the molecular formula C8H7FO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Fluorophenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of 4-fluorostyrene using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize output. The process often includes steps for purification and quality control to meet the required standards for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Oxidation: Further oxidation can lead to the formation of diols or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are employed.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted alcohols or ethers.

    Reduction: The primary product is 4-fluorophenylethanol.

    Oxidation: The major products include diols or other oxidized derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)oxirane primarily involves the reactivity of the epoxide ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)oxirane
  • 2-(4-Bromophenyl)oxirane
  • Styrene oxide

Uniqueness

2-(4-Fluorophenyl)oxirane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the molecule. This fluorine substitution can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(4-fluorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVNPQMUUHPPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398943
Record name 2-(4-Fluorophenyl)oxirane
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Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18511-62-1, 134356-73-3, 134356-74-4
Record name 2-(4-Fluorophenyl)oxirane
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URL https://commonchemistry.cas.org/detail?cas_rn=18511-62-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)oxirane
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Record name Oxirane, 2-(4-fluorophenyl)
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Record name (R)-(4-Fluorophenyl)oxirane
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Record name (S)-(4-Fluorophenyl)oxirane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.0 g of 2-Chloro-4′-fluoroacetophenone was dissolved in 5 ml of tetrahydrofuran, and 0.16 g of (S)-5,5-diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine and 1M borane-tetrahydrofuran complex 7.0 ml of tetrahydrofuran solution were added with ice-cooling, followed by stirring for 10 minutes. Then, to the reaction solution was added 2 ml of 4M aqueous sodium hydroxide solution, followed by stirring at room temperature for 4 hours. The reaction solution was concentrated under reduced pressure, and the residue was dissolved in ether and washed with a saturated aqueous sodium bicarbonate solution and a saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate. After removal of the drying agent by filtration, the filtrate was concentrated under reduced pressure. The residue was purified by a silica gel column chromatography (Wako-gel C200, hexane:ethyl acetate=10:1) to give an optically active 2-(4-fluorophenyl)oxirane (0.85 g) as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of combining 2-(4-Fluorophenyl)oxirane with other triazole compounds in fungicide formulations?

A: While the provided abstracts don't specifically discuss this compound in isolation, they highlight the importance of combining different triazole compounds to achieve synergistic fungicidal activity [, , ]. This suggests that this compound, likely a component of "Epoxiconazole" mentioned in the abstracts, contributes to the overall efficacy of these mixtures by potentially targeting different fungal pathways or enhancing the activity of other components.

Q2: The research emphasizes the importance of "synergistic effects" in fungicide mixtures. Can you elaborate on what this means and why it's beneficial?

A: Synergy in fungicide mixtures occurs when the combined effect of two or more active ingredients is greater than the sum of their individual effects [, , ]. This means lower doses of each compound can be used to achieve the same level of fungal control, which can have several advantages:

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